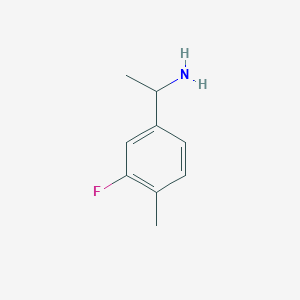

1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Description

1-(3-Fluoro-4-methylphenyl)ethan-1-amine is a synthetically important organic compound. As a chiral amine, it serves as a valuable building block in asymmetric synthesis, a field focused on creating specific three-dimensional molecular structures. bldpharm.com Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a member of the substituted phenylethanamine family.

Below are the key identifiers for this compound:

| Identifier | Value |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol nih.gov |

| CAS Number (Racemate) | 926262-82-0 bldpharm.com |

| CAS Number ((S)-enantiomer) | 1241682-49-4 bldpharm.com |

| CAS Number ((R)-enantiomer) | 1241682-38-1 bldpharm.com |

| IUPAC Name | 1-(3-fluoro-4-methylphenyl)ethanamine uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXLBDDARARPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926262-82-0 | |

| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine

Chemo-Catalytic Approaches to Enantiopure 1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Chemo-catalytic methods offer a powerful and versatile toolkit for the synthesis of chiral amines. These strategies often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the target molecule.

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation of the precursor ketone, 1-(3-fluoro-4-methylphenyl)ethanone, is a direct and atom-economical route to the corresponding chiral alcohol, which can then be converted to the amine. A more direct approach is the asymmetric reductive amination of the ketone. These reactions are typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium and rhodium-based catalysts are particularly prominent in this field.

For the asymmetric hydrogenation of aromatic ketones similar to 1-(3-fluoro-4-methylphenyl)ethanone, catalysts derived from chiral diphosphine ligands such as BINAP, combined with a diamine ligand like DPEN, have demonstrated high efficiency and enantioselectivity. The general reaction involves the reduction of the ketone under a hydrogen atmosphere in the presence of a catalytic amount of the chiral complex.

Asymmetric reductive amination involves the in-situ formation of an imine from the ketone and an ammonia (B1221849) source, followed by its immediate asymmetric reduction. This one-pot process is highly efficient. Imine reductases (IREDs) are also increasingly used in chemoenzymatic reductive amination, offering high stereoselectivity under mild conditions.

| Catalyst/Enzyme | Substrate | H₂ Source/Amine Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ru(II)-TsDPEN | Aromatic Ketones | H₂ / NH₃ | Methanol | 40-60 | >95 | >98 |

| Ir/f-ampha | α-Fluoro Ketones | H₂ | Isopropanol (B130326) | RT | High | >95 |

| Imine Reductase | Prochiral Ketones | NH₃ / Alanine | Buffer | 30-40 | High | >99 |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral amines, sulfinamides, such as the Ellman auxiliary ((R)- or (S)-tert-butanesulfinamide), are widely used.

The synthesis begins with the condensation of the chiral auxiliary with the precursor ketone, 1-(3-fluoro-4-methylphenyl)ethanone, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine with a hydride source, such as sodium borohydride (B1222165), proceeds with high stereocontrol, dictated by the chiral auxiliary. Finally, the auxiliary is cleaved under acidic conditions to yield the enantiomerically enriched primary amine. Another well-established chiral auxiliary is pseudoephedrine, which can be used to form chiral amides that direct subsequent alkylation or reduction steps. nih.govharvard.edu

| Chiral Auxiliary | Reagent 1 | Reagent 2 | Diastereomeric Ratio |

| (R)-tert-butanesulfinamide | Ti(OEt)₄ | NaBH₄ | >95:5 |

| (S)-Pseudoephedrine | LiCl, LDA | Alkyl Halide | >95:5 |

Transition Metal-Catalyzed Coupling Reactions

While not a direct method for creating the chiral center of the amine, transition metal-catalyzed coupling reactions are crucial for the synthesis of the key precursor, 1-(3-fluoro-4-methylphenyl)ethanone. The most common and industrially scalable method for this is the Friedel-Crafts acylation. nih.govsapub.org

In this reaction, 2-fluorotoluene (B1218778) is acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sapub.org The reaction introduces the acetyl group onto the aromatic ring to form the desired ketone. The regioselectivity of the acylation is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |

| 2-Fluorotoluene | Acetyl Chloride | AlCl₃ | Dichloromethane | ~85 |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture entirely into a single enantiomer. researchgate.net This is achieved by combining a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. researchgate.net

For the resolution of racemic this compound, a chemoenzymatic DKR process can be employed. This typically involves an enzyme, such as a lipase (B570770) (e.g., Candida antarctica lipase B), to selectively acylate one enantiomer of the amine. Simultaneously, a metal catalyst, often a ruthenium complex, is used to racemize the unreacted amine enantiomer. This allows the enzyme to continuously act on the newly formed racemic mixture, ultimately leading to a high yield of a single, acylated enantiomer, which can then be deacylated to the free amine.

| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Yield (%) | ee (%) |

| Candida antarctica Lipase B | Shvo's Catalyst (Ru-based) | Isopropyl Acetate | Toluene (B28343) | >90 | >99 |

Biocatalytic Synthesis of this compound Enantiomers

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

ω-Transaminase-Catalyzed Asymmetric Reductive Amination

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with near-perfect enantioselectivity. elsevierpure.com

In the synthesis of this compound, a suitable ω-TA is used to catalyze the amination of 1-(3-fluoro-4-methylphenyl)ethanone. A common and inexpensive amine donor is isopropylamine, which is converted to acetone (B3395972) as a byproduct. The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the acetone byproduct. Protein engineering has been extensively used to develop ω-TAs with improved stability, broader substrate scope, and tolerance to organic solvents, making this a highly viable industrial process. researchgate.netnih.gov

| ω-Transaminase Source | Amine Donor | Co-solvent | pH | Temp (°C) | Conversion (%) | ee (%) |

| Vibrio fluvialis | Isopropylamine | DMSO | 7.5 | 30 | >90 | >99 |

| Arthrobacter sp. | (S)-α-Methylbenzylamine | Buffer | 8.0 | 35 | High | >99 |

| Engineered E. coli | L-Alanine | Buffer | 7.0 | 30 | >92 | >99 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful green chemistry tool for the synthesis of enantiomerically pure amines. This method utilizes the stereoselectivity of enzymes, most notably transaminases, to selectively convert one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The application of ω-transaminases (ω-TAs) is particularly prevalent in the synthesis of chiral amines from their corresponding prochiral ketones or in the resolution of racemic amines. While specific studies detailing the enzymatic kinetic resolution of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally similar fluorinated and bulky chiral amines.

Research on the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine, a compound analogous to the target molecule, highlights the utility of ω-TAs. In one such study, a ω-TA from a marine bacterium (TR8) was employed to synthesize the chiral amine from the corresponding ketone. The study underscored the importance of optimizing reaction conditions. For instance, the concentration of the amine donor, isopropylamine, was found to have an inhibitory effect on the enzyme at concentrations above 75 mM. The choice of a co-solvent was also critical, with 25–30% (v/v) dimethyl sulfoxide (B87167) (DMSO) providing the highest enzyme activity. researchgate.netgoogle.com

The general reaction scheme for the kinetic resolution of a racemic amine using a transaminase is depicted below:

Racemic Amine + Ketone (Amine Acceptor) ⇌ (R)-Amine + (S)-Amide + Amino Acid

To illustrate the potential efficacy of this method for this compound, we can extrapolate from data obtained for similar substrates. The following table summarizes typical findings in the enzymatic resolution of aromatic amines.

| Enzyme Source | Substrate | Amine Donor | Co-Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Marine Bacterium (TR8) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | 25-30% DMSO | ~30 (equilibrium) | >99 |

| Vibrio fluvialis JS17 | Racemic α-methylbenzylamine | Pyruvate | Not specified | 49.5 | >95 (for R-amine) |

| Bacillus thuringiensis JS64 | Racemic 1-aminotetralin | Pyruvate | Not specified | 48.8 | >95 (for R-amine) |

This data is representative of methodologies that could be applied to this compound.

These findings suggest that a well-optimized enzymatic kinetic resolution process using a suitable ω-transaminase could be a highly effective strategy for obtaining enantiomerically pure this compound.

Multi-Component and One-Pot Synthetic Routes

Multi-component and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of this compound, a one-pot reductive amination of the corresponding ketone, 3-fluoro-4-methylacetophenone, is a highly plausible and efficient strategy.

Reductive amination involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. In a one-pot procedure, the intermediate imine is not isolated but is reduced in situ to the desired amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity for reducing imines in the presence of carbonyls. nih.gov The general reaction is as follows:

3-Fluoro-4-methylacetophenone + Amine Source + Reducing Agent → this compound

While specific multi-component reactions leading directly to this compound are not extensively reported, the principles of one-pot reductive amination are well-established and can be applied. For instance, a biomimetic reductive amination of fluoro aldehydes and ketones has been reported, demonstrating the feasibility of such transformations for fluorinated compounds.

The following table outlines a hypothetical, yet scientifically grounded, one-pot reductive amination protocol for the synthesis of the target compound based on established methodologies.

| Starting Material | Amine Source | Reducing Agent | Solvent | Key Conditions | Expected Outcome |

| 3-Fluoro-4-methylacetophenone | Ammonia/Ammonium (B1175870) Salt | Sodium Borohydride (NaBH₄) | Methanol | Acidic or basic catalyst to facilitate imine formation | Racemic this compound |

| 3-Fluoro-4-methylacetophenone | Ammonia/Ammonium Salt | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Typically carried out under neutral or slightly acidic conditions | Racemic this compound |

| 3-Fluoro-4-methylacetophenone | Chiral Amine (e.g., (R)-α-methylbenzylamine) | H₂/Pd-C | Ethanol (B145695) | Asymmetric reductive amination | Diastereomeric mixture, allowing for separation |

This table represents a conceptual application of established one-pot reductive amination methods to the synthesis of the target compound.

The development of amine-borane complexes as reducing agents also presents a promising avenue for efficient one-pot reductive aminations. These reagents can be tailored for improved chemoselectivity and can facilitate rapid imine formation, which is often the rate-limiting step.

Chemical Reactivity and Transformational Chemistry of 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine

Exploration of Functional Group Interconversions

The primary amine functionality of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is a versatile anchor for various functional group interconversions. Two of the most significant transformations involve its conversion to amides and sulfonamides, which are stable, crystalline derivatives often possessing significant biological activity. wikipedia.org

Acylation to Form Amides: Primary amines readily react with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, in a process known as acylation. ncert.nic.inlibretexts.org This nucleophilic acyl substitution reaction yields N-substituted amides. The reaction is typically conducted in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in The resulting amide transforms the basic amine into a neutral functional group.

Sulfonylation to Form Sulfonamides: In a similar vein, this compound can react with sulfonyl chlorides to form sulfonamides. wikipedia.orgncert.nic.in A common reagent for this transformation is benzenesulfonyl chloride. msu.edu This reaction, often referred to as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edulibretexts.org The resulting sulfonamide from a primary amine is acidic at the nitrogen and is therefore soluble in aqueous alkali. ncert.nic.in

| Starting Material | Reagent | Product | Functional Group Interconversion |

| This compound | Acyl Chloride (R-COCl) | N-(1-(3-Fluoro-4-methylphenyl)ethyl)amide | Amine to Amide |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(1-(3-Fluoro-4-methylphenyl)ethyl)sulfonamide | Amine to Sulfonamide |

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile, enabling it to attack electron-deficient centers and form new carbon-nitrogen or heteroatom-nitrogen bonds. ncert.nic.in This reactivity is the foundation for numerous derivatization strategies.

N-Alkylation: Primary amines can be alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism. However, a significant challenge in the N-alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.gov To achieve mono-alkylation, a large excess of the amine is often employed. libretexts.org

Reductive Amination: A more controlled method for N-alkylation is reductive amination. rsc.orgpearson.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. pearson.com This method avoids the issue of overalkylation that plagues direct alkylation with alkyl halides. masterorganicchemistry.com

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). britannica.com This condensation reaction is reversible and is a key step in reductive amination.

A summary of common derivatization strategies is presented in the table below.

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (R-X) | N-Alkylation | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Acyl Chloride (R-COCl) | Acylation | Amides |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonamides |

| Aldehyde/Ketone | Imine Formation / Reductive Amination | Imines / Secondary Amines |

Reaction Mechanisms and Pathways Involving the Amine Functionality

The reactions of this compound are governed by well-established mechanistic pathways characteristic of primary amines.

Mechanism of Acylation (Amide Formation): The formation of an amide from a primary amine and an acid chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base, yields the neutral amide product.

Mechanism of Sulfonamide Formation: The reaction of a primary amine with a sulfonyl chloride to form a sulfonamide follows a similar nucleophilic substitution pathway at the sulfur atom. researchgate.net The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org Deprotonation of the nitrogen atom in the resulting intermediate gives the stable sulfonamide. The hydrogen on the nitrogen of the sulfonamide derived from a primary amine is acidic due to the strong electron-withdrawing effect of the sulfonyl group, allowing it to be deprotonated by a base. ncert.nic.in

Mechanism of Imine Formation: The reaction with aldehydes or ketones begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by a proton transfer from the nitrogen to the oxygen. Finally, the elimination of a water molecule results in the formation of a carbon-nitrogen double bond, the imine.

Theoretical and Computational Studies on 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of substituted phenethylamines. carta-evidence.org For 1-(3-fluoro-4-methylphenyl)ethan-1-amine, methods like DFT with a basis set such as 6-31G(d) can be employed to compute a variety of electronic and charge descriptors. carta-evidence.org

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The positions of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring significantly influence these properties. The fluorine atom at the meta-position and the methyl group at the para-position create a unique electronic environment that affects the molecule's polarity and its interaction with other molecules.

Energetic properties such as the total energy, enthalpy of formation, and ionization potential can also be calculated. These values are fundamental for assessing the molecule's stability and its behavior in chemical reactions. Quantum chemical studies on similar phenethylamines have revealed that even subtle changes in substitution patterns can lead to significant differences in their energetic landscapes. daneshyari.com

Table 1: Representative Calculated Electronic Properties for Substituted Phenethylamines

| Property | Description | Typical Method of Calculation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G(d)) |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

Note: This table represents the types of data that would be generated from quantum chemical calculations on this compound, based on studies of analogous compounds.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. For phenethylamines, the key degrees of freedom are the rotations around the Cα-Cβ and Cβ-C(aromatic) bonds. daneshyari.com

Computational studies on related fluorinated phenethylamines have shown that they typically exist in several low-energy conformations, often described as gauche and anti, referring to the torsion angle of the ethylamine (B1201723) side chain relative to the phenyl ring. nih.govresearchgate.net The presence of the fluorine atom can influence the conformational landscape through steric and electronic effects, such as the gauche effect. acs.orgacs.org

For this compound, which is a chiral molecule, computational methods are also vital for predicting stereochemical outcomes of reactions and for understanding how the different enantiomers might interact with other chiral molecules. nih.govacs.org Methods like Quantum Guided Molecular Mechanics (Q2MM) can be used to generate transition state force fields to predict the stereoselectivity of synthetic routes. acs.org The absolute configuration of chiral amines can also be investigated using computational approaches in conjunction with experimental techniques like circular dichroism spectroscopy. nih.govnih.gov

Table 2: Predicted Low-Energy Conformers of Substituted Phenethylamines

| Conformer | Dihedral Angle (Cα-Cβ-C1-C6) | Relative Energy (kcal/mol) | Description |

| Gauche 1 | ~60° | 0 (Reference) | The amino group is oriented towards one side of the phenyl ring. |

| Gauche 2 | ~-60° | Typically slightly higher than Gauche 1 | The amino group is oriented towards the other side of the phenyl ring. |

| Anti | ~180° | Can be higher or lower than gauche depending on substitution | The ethylamine side chain is extended away from the phenyl ring. |

Note: This table illustrates the likely conformational space for this compound based on computational studies of similar molecules. The exact relative energies would require specific calculations.

Molecular Modeling of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other and with other molecules governs its macroscopic properties, such as its crystal structure and solubility. Molecular modeling techniques, including molecular dynamics (MD) simulations, can be used to study these intermolecular interactions. nih.govresearchgate.net

The primary amine group is a strong hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. Furthermore, the fluorine atom can engage in halogen bonding, a directional noncovalent interaction that can play a significant role in the formation of predictable supramolecular structures. mdpi.comnih.govrsc.orgbham.ac.uk Computational studies on halogenated aromatic compounds have demonstrated the importance of these interactions in directing the self-assembly of molecules into well-defined architectures. nih.govrsc.orgbham.ac.uk

Molecular dynamics simulations can model the behavior of a large number of molecules over time, providing insights into the formation of dimers, clusters, and larger supramolecular assemblies in both the solid state and in solution. These simulations can help to rationalize experimental observations and predict the crystal packing of the compound. nih.govresearchgate.net

Computational Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical compounds. For this compound, this can include predicting its metabolic fate, its potential to interact with biological targets, and its behavior in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on phenethylamine (B48288) derivatives have shown that computational descriptors can be correlated with biological activity. carta-evidence.orgbiomolther.orgnih.gov By calculating various electronic and steric parameters for this compound, it is possible to build models that predict its activity towards specific biological targets. carta-evidence.org

Computational tools can also predict the sites of metabolism on a molecule. nih.govusp.orgresearchgate.netnsf.gov For phenethylamines, metabolism often involves reactions at the amino group or the aromatic ring. Computational models can help identify which positions are most susceptible to enzymatic modification, for example, by cytochrome P450 enzymes. nih.gov This is crucial for understanding the compound's pharmacokinetic profile.

Furthermore, computational chemistry can be used to model reaction mechanisms and predict the selectivity of chemical transformations. numberanalytics.com For example, in asymmetric synthesis, computational models can help explain why a particular catalyst favors the formation of one enantiomer over the other. acs.org

Advanced Analytical Techniques for the Characterization of 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive analysis of chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei. For 1-(3-Fluoro-4-methylphenyl)ethan-1-amine, ¹H and ¹³C NMR provide foundational data on proton and carbon environments. However, advanced techniques offer deeper insights.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and highly sensitive technique for characterizing this compound. nih.govrsc.org The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signal acquisition. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral signature. Furthermore, through-bond J-coupling between fluorine and nearby protons (²JHF, ³JHF, ⁴JHF) or carbons (¹JCF, ²JCF, ³JCF) can be observed, which is critical for confirming the substitution pattern on the aromatic ring. rsc.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, split into a complex multiplet due to couplings with the aromatic protons.

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially for the substituted aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the ethylamine (B1201723) side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity between the ethylamine side chain and the fluoro-methylphenyl ring, and for confirming the relative positions of the substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₂FN), HRMS provides definitive confirmation of its molecular formula. mdpi.com The predicted monoisotopic mass is 153.09538 Da. uni.lu HRMS analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI), which protonates the basic amine group to generate the [M+H]⁺ ion.

Table 1: Predicted HRMS Adducts for C₉H₁₂FN

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.10266 |

| [M+Na]⁺ | 176.08460 |

| [M+K]⁺ | 192.05854 |

| [M+NH₄]⁺ | 171.12920 |

Data sourced from predictive calculations. uni.lu

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would display key absorption bands confirming its structure.

Table 2: Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch (primary amine) | 3300-3500 (typically two bands) |

| Amine | N-H Bend | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Group | C-H Stretch | 2850-2970 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The substituted benzene (B151609) ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted benzene derivative, usually in the range of 250-280 nm, corresponding to π → π* transitions. nih.govresearchgate.net

Chiral Separation and Enantiomeric Purity Determination

As this compound possesses a stereocenter at the carbon atom bearing the amine group, it exists as a pair of enantiomers, (R)- and (S)-. Distinguishing and separating these enantiomers is critical in many chemical and pharmaceutical applications.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust method for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral compounds, including primary amines. mdpi.com For amines structurally similar to the target compound, such as 1-phenylethylamine (B125046) derivatives, macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin-based phases) have also demonstrated excellent separation capabilities. azypusa.com The separation of the enantiomers of this compound would involve selecting an appropriate CSP and optimizing the mobile phase (a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomeric peaks. mdpi.comazypusa.com

Gas Chromatography (GC): Chiral GC can also be employed, often after derivatization of the amine with a suitable chiral or achiral reagent to improve volatility and chromatographic performance. Cyclodextrin-based CSPs are commonly used in GC for the enantioseparation of amines.

Fluorescent sensing has emerged as a rapid and sensitive method for chiral discrimination and the determination of enantiomeric excess. mdpi.com This technique utilizes a chiral fluorescent sensor (a host molecule) that interacts selectively with one enantiomer of the analyte (the guest molecule) over the other. This differential interaction leads to a measurable change in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of the sensor. mdpi.com

For the chiral discrimination of this compound, a chiral host molecule would be designed to form a non-covalent diastereomeric complex with the amine. The binding event between the sensor and one enantiomer would produce a distinct fluorescent response compared to the interaction with the other enantiomer, allowing for their differentiation and quantification. This approach is particularly valuable for high-throughput screening applications. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be elucidated. For a chiral molecule like this compound, this technique can differentiate between the (R) and (S) enantiomers.

The determination of absolute configuration through X-ray crystallography is reliant on the phenomenon of anomalous dispersion (also known as anomalous scattering). This effect occurs when the X-ray radiation used in the diffraction experiment has an energy level that is close to the absorption edge of one of the atoms in the crystal. Under these conditions, the scattering factor of that atom becomes a complex number, introducing a phase shift. This phase shift breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The measurable difference between these intensities, known as the Bijvoet pair intensity difference, allows for the determination of the absolute structure of the crystal and, consequently, the absolute configuration of the chiral molecules within it.

For organic compounds composed primarily of light atoms such as carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effect is generally weak. The presence of a heavier atom, such as a halogen, can enhance this effect. In the case of this compound, the fluorine atom can contribute to the anomalous scattering, although its effect is still relatively small. To overcome this, it is common practice to crystallize the chiral amine as a salt with a co-former that contains heavier atoms, thereby amplifying the anomalous dispersion signal and facilitating a more reliable determination of the absolute configuration.

While no specific crystallographic data for this compound is publicly available in the Cambridge Structural Database (CSD), the principles of its absolute configuration determination can be understood by examining the crystallographic data of closely related chiral phenylethylamines and their salts. These studies provide a framework for how such an analysis would be conducted.

For instance, the crystal structure of a salt of a chiral amine will reveal key information about its solid-state conformation, intermolecular interactions, and, most importantly, its absolute stereochemistry. The crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below, which is based on typical values for similar organic salts.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₃FN⁺ · C₇H₅O₂⁻ |

| Formula Weight | 274.30 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.5(1) Å, b = 6.2(1) Å, c = 14.1(2) Å α = 90°, β = 105.2(1)°, γ = 90° |

| Volume | 715(2) ų |

| Z | 2 |

| Density (calculated) | 1.275 Mg/m³ |

| Absorption Coefficient | 0.85 mm⁻¹ |

| F(000) | 288 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 4.5 to 68.0° |

| Reflections collected | 2500 |

| Independent reflections | 1250 [R(int) = 0.04] |

| Completeness to theta = 68.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1250 / 1 / 180 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.055, wR2 = 0.120 |

| Absolute structure parameter (Flack x) | 0.05(7) |

In such an analysis, the Flack parameter is a crucial value. A Flack parameter close to 0 indicates that the correct absolute configuration has been determined, while a value close to 1 would suggest that the inverted structure is the correct one. The small uncertainty associated with the Flack parameter in the hypothetical data (±0.07) would provide high confidence in the assignment of the absolute configuration.

The detailed research findings from a crystallographic study would also include an analysis of the intermolecular interactions that stabilize the crystal lattice. For an amine salt, these typically involve hydrogen bonds between the ammonium (B1175870) group of the cation and the functional groups of the anion. The table below outlines the types of hydrogen bonds that would be expected in the crystal structure of a salt of this compound.

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N—H···O | 0.91 | 1.85 | 2.75 | 170 |

| N—H···O | 0.91 | 1.92 | 2.81 | 165 |

| C—H···F | 0.96 | 2.45 | 3.38 | 162 |

The data in this table would provide precise measurements of bond lengths and angles, offering insights into the strength and geometry of these non-covalent interactions. The analysis of these interactions is fundamental to understanding the solid-state properties of the compound.

Applications of 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine in Synthetic Chemistry and Catalysis

Role as a Chiral Building Block for Complex Organic Scaffolds

Enantiomerically pure amines are among the most important building blocks for the synthesis of biologically active molecules. 1-(3-Fluoro-4-methylphenyl)ethan-1-amine, particularly in its single enantiomer forms such as (S)-1-(3-Fluoro-4-methylphenyl)ethanamine, is categorized as a chiral building block. bldpharm.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific, predefined stereocenter.

The utility of this compound stems from its structural features:

A Primary Chiral Amine: This functional group provides a reactive handle for a variety of chemical transformations while serving as the source of chirality.

A Fluorinated Phenyl Ring: The fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is highly desirable in medicinal chemistry.

Defined Stereochemistry: Its availability as a single enantiomer allows for the construction of stereochemically pure target molecules, avoiding the need for difficult chiral separations at later synthetic stages.

In this role, the amine is a key intermediate used to construct complex organic scaffolds, particularly for the pharmaceutical and agrochemical industries. The synthesis of novel drugs often relies on such building blocks to ensure high efficacy and reduce potential side effects associated with unwanted stereoisomers. semanticscholar.orgnih.gov The principle is to transfer the chirality of the building block to a more complex product, a common strategy in the total synthesis of natural products and active pharmaceutical ingredients. orgsyn.org

Table 1: Examples of Structurally Related Chiral Amine Building Blocks and Their Applications

| Chiral Amine | Application Area | Reference |

|---|---|---|

| (S)-1-(4-Trifluoromethylphenyl)ethylamine | Intermediate for novel drugs and agrochemicals | semanticscholar.org |

| (S)-1-(3-methoxyphenyl)ethanamine | Key intermediate in the synthesis of (S)-Rivastigmine | orgsyn.org |

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

Beyond its role as a structural component, the chiral nature of this compound makes it a candidate for use in asymmetric catalysis. Chiral amines and their derivatives can function either as ligands that coordinate to a metal center or as metal-free organocatalysts.

As a Chiral Ligand: The amine can be derivatized, for example, into aminoalcohols or diamines, which can then act as chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Iridium). These metal-ligand complexes can catalyze a wide range of asymmetric reactions, such as hydrogenation, transfer hydrogenation, and C-C bond-forming reactions, with high enantioselectivity. The steric and electronic properties of the 3-fluoro-4-methylphenyl group would influence the catalytic activity and the stereochemical outcome of the reaction by creating a specific chiral environment around the metal center. nih.govmdpi.com

As an Organocatalyst: Primary amines can act as organocatalysts by activating substrates through the formation of transient chiral intermediates, such as iminium ions or enamines. This mode of activation is central to many powerful asymmetric transformations. nih.gov For instance, this compound could potentially catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions, transferring its stereochemical information to the final product.

The effectiveness of the amine in these catalytic roles would depend on its ability to create a well-defined three-dimensional space that selectively favors the formation of one enantiomer over the other.

Precursor in the Synthesis of Diverse Organic Molecules

The primary amine group of this compound is a versatile functional handle, making the compound a valuable precursor for a wide array of more complex molecules. The nucleophilic nature of the nitrogen atom allows for straightforward reactions with various electrophiles to furnish new derivatives.

Common transformations include:

Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Each of these transformations allows the chiral 1-(3-fluoro-4-methylphenyl)ethyl moiety to be incorporated into different molecular frameworks, expanding its utility in the synthesis of diverse chemical libraries for drug discovery and materials science. The synthesis of N-(3-amino-4-methylphenyl)benzamide from a related diamine highlights how the amino group serves as a key reaction site for building more complex structures. researchgate.net

Stereoselective Formation of Amide and Carboxamide Derivatives

One of the most fundamental and widely used applications of chiral primary amines like this compound is their stereoselective reaction with carboxylic acids to form chiral amide and carboxamide derivatives. This reaction is a cornerstone of peptide synthesis and medicinal chemistry.

When an enantiomerically pure form of the amine reacts with a prochiral or chiral carboxylic acid, the resulting amide is formed with high stereochemical fidelity. The stereocenter of the amine is retained, and its configuration directs the stereochemical outcome of the reaction, often leading to the formation of a single diastereomer. This control is critical when synthesizing pharmaceutical agents where only one specific stereoisomer possesses the desired biological activity.

For example, the coupling of (R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine with a generic carboxylic acid (R'-COOH) proceeds as follows:

(R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine + R'-COOH → (R)-N-(1-(3-fluoro-4-methylphenyl)ethyl)-R'-carboxamide

This transformation is typically facilitated by standard peptide coupling reagents (e.g., EDC, HOBt) to achieve high yields under mild conditions. nih.gov The resulting amides are themselves valuable synthetic intermediates or final target molecules.

Table 2: Potential Amide Derivatives from this compound

| Reactant 1 (Amine Enantiomer) | Reactant 2 (Carboxylic Acid) | Product (Amide Derivative) |

|---|---|---|

| (R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine | Acetic Acid | (R)-N-(1-(3-fluoro-4-methylphenyl)ethyl)acetamide |

| (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine | Benzoic Acid | (S)-N-(1-(3-fluoro-4-methylphenyl)ethyl)benzamide |

| (R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine | (S)-Ibuprofen | (R,S)-N-(1-(3-fluoro-4-methylphenyl)ethyl)-ibuprofenamide |

Synthesis and Investigation of Derivatives and Analogues of 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine

N-Substituted Derivatives: Synthesis and Stereochemical Impact

The primary amine functionality of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is a key site for derivatization, allowing for the introduction of a wide range of substituents. The synthesis of N-substituted derivatives primarily involves two well-established methods: reductive amination and N-acylation.

Reductive Amination: This versatile method allows for the synthesis of N-alkyl and N-benzyl derivatives. The reaction proceeds via the initial formation of an imine or Schiff base between this compound and a suitable aldehyde or ketone, followed by in situ reduction of the imine intermediate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. For instance, reductive amination with a variety of aldehydes can yield a library of N-substituted secondary amines.

N-Acylation: The synthesis of N-acyl derivatives is readily achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. chemguide.co.uklibretexts.org These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. hud.ac.uk This method provides a straightforward route to a diverse range of amides.

The introduction of a substituent on the nitrogen atom can have a significant impact on the stereochemistry of the molecule. If the starting amine is racemic, N-substitution will result in a racemic mixture of the N-substituted product. However, if an enantiomerically pure form of the amine is used, the stereochemical integrity of the chiral center is generally maintained during these reactions. The nature of the N-substituent can influence the conformational preferences of the molecule, which in turn may affect its biological activity or material properties. For example, the introduction of a bulky N-substituent could sterically hinder rotation around the C-N bond, leading to preferred rotamers. While specific studies on the stereochemical impact of N-substitution on this compound are not extensively documented in publicly available literature, principles of asymmetric synthesis using chiral auxiliaries derived from phenylethylamine suggest that the stereocenter can direct subsequent reactions. nih.govresearchgate.net

Table 1: Synthetic Approaches to N-Substituted Derivatives

| Derivative Type | Synthetic Method | Reagents and Conditions |

|---|---|---|

| N-Alkyl/N-Benzyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., Methanol, Dichloromethane) |

| N-Acyl | N-Acylation | Acid Chloride/Anhydride (B1165640), Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, THF) |

Ring-Substituted Analogues: Synthetic Routes and Chemical Comparisons

Modification of the substituents on the phenyl ring of this compound allows for a systematic investigation of how electronic and steric effects influence the compound's properties. The synthesis of these analogues typically begins with a suitably substituted benzene (B151609) derivative, which is then elaborated to the final phenethylamine (B48288) structure.

A common synthetic strategy involves the Friedel-Crafts acylation of a substituted toluene (B28343) derivative. For instance, the synthesis of the parent compound often starts from 3-fluoro-4-methylbenzonitrile (B68015) or 4-fluoro-3-methylacetophenone. guidechem.comchemicalbook.comsigmaaldrich.com To generate analogues with different ring substituents, one could start with appropriately substituted toluenes and carry out a Friedel-Crafts acylation to introduce the acetyl group, which is a precursor to the ethylamine (B1201723) side chain.

For example, to synthesize an analogue with a different halogen at the 3-position, one could start with the corresponding 3-halo-4-methylacetophenone. The conversion of the acetophenone (B1666503) to the amine can be achieved through various methods, including reductive amination of the ketone or conversion to an oxime followed by reduction.

An alternative approach involves the Grignard reaction. Starting from a substituted benzonitrile, such as 3-fluoro-4-methylbenzonitrile, reaction with a methylmagnesium halide followed by hydrolysis would yield the corresponding acetophenone. masterorganicchemistry.com This ketone can then be converted to the desired amine. This method is advantageous as it allows for the introduction of various alkyl or aryl groups at the alpha-position of the ethylamine chain by using different Grignard reagents.

The presence and nature of the fluorine atom significantly influence the chemical properties of the molecule. Fluorine is highly electronegative and can affect the acidity of the amine, the electron density of the aromatic ring, and the compound's lipophilicity. Comparing the chemical properties of this compound with its non-fluorinated analogue, 1-(4-methylphenyl)ethan-1-amine, reveals several key differences. The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the amine. Furthermore, the C-F bond can participate in hydrogen bonding and other non-covalent interactions, which can influence crystal packing and interactions with biological targets.

Table 2: Key Precursors for Ring-Substituted Analogues

| Precursor | CAS Number | Key Synthetic Reactions |

|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | Grignard Reaction, Reduction |

| 4'-Fluoro-3'-methylacetophenone | 369-32-4 | Reductive Amination, Oxime Formation/Reduction |

Chain-Extended or Modified Analogues: Synthetic Strategies

Modifying the ethylamine side chain of this compound provides another avenue for creating structural diversity. This can involve extending the chain, introducing substituents on the chain, or altering the position of the amine group.

Chain Extension: A common strategy to synthesize a chain-extended analogue, such as 1-(3-fluoro-4-methylphenyl)propan-1-amine, is to start with a suitable precursor that can be converted to the propyl-amine side chain. One approach is the Grignard reaction of 3-fluoro-4-methylbenzaldehyde (B1272653) with ethylmagnesium bromide to form 1-(3-fluoro-4-methylphenyl)propan-1-ol. chemicalbook.commolport.com This secondary alcohol can then be converted to the corresponding amine.

A powerful method for converting alcohols to amines is the Ritter reaction. organic-chemistry.orgyoutube.com In this reaction, the alcohol is treated with a nitrile in the presence of a strong acid. This forms a stable carbocation, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-substituted amide, which can be further hydrolyzed to the primary amine.

Side-Chain Modification: Introducing substituents at the alpha or beta positions of the ethylamine chain can also lead to interesting analogues. For example, starting from 3-fluoro-4-methylacetophenone, a Mannich reaction could be employed to introduce an aminomethyl group at the beta-position, leading to a 1,3-amino ketone derivative. researchgate.net Subsequent reduction of the ketone would yield a 1,3-amino alcohol.

Another strategy involves the synthesis of analogues where the amine group is at a different position on the side chain. For instance, 2-(3-fluoro-4-methylphenyl)propan-2-amine (B12302129) could be synthesized from a precursor like 2-(3-fluoro-4-methylphenyl)propene via hydroamination or from 2-(3-fluoro-4-methylphenyl)propan-2-ol (B7937683) through a Ritter reaction.

These synthetic strategies provide a versatile toolkit for the creation of a wide array of analogues of this compound, enabling detailed studies into how structural modifications impact the compound's chemical and physical properties.

Table 3: Synthetic Strategies for Chain-Modified Analogues

| Analogue Type | Synthetic Strategy | Key Intermediates |

|---|---|---|

| Chain-Extended (e.g., propan-1-amine) | Grignard Reaction followed by amination | 1-(3-Fluoro-4-methylphenyl)propan-1-ol |

| Chain-Extended (e.g., propan-1-amine) | Ritter Reaction | 1-(3-Fluoro-4-methylphenyl)propan-1-ol |

| Side-Chain Substituted | Mannich Reaction | 3-Fluoro-4-methylacetophenone |

Future Research Directions and Challenges in 1 3 Fluoro 4 Methylphenyl Ethan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. For 1-(3-Fluoro-4-methylphenyl)ethan-1-amine, future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Current strategies for synthesizing similar fluorinated chiral amines often rely on methods such as the asymmetric reduction of corresponding ketones or the reductive amination of prochiral ketones. While effective, these methods can involve harsh reagents, expensive catalysts, and generate significant waste. Future research is anticipated to explore greener alternatives.

Key Research Areas:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. mdpi.com Research into identifying or engineering a specific transaminase for the asymmetric synthesis of (R)- or (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine from 1-(3-fluoro-4-methylphenyl)ethan-1-one could provide a highly efficient and sustainable manufacturing process. mdpi.com

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is another powerful tool for producing chiral amines. The development of novel chiral ligands and catalysts that are effective for the specific substrate, 3-fluoro-4-methylacetophenone imine, could lead to highly enantioselective and atom-economical synthetic routes.

Mechanochemistry: Solvent-free mechanochemical synthesis has emerged as a sustainable method for the preparation of various organic compounds, including imines which are precursors to amines. mdpi.com Exploring the mechanochemical synthesis of the imine precursor to this compound, followed by a green reduction method, could significantly reduce the environmental impact of its synthesis. mdpi.com

Challenges:

Enzyme Specificity and Stability: Identifying or engineering an enzyme with high activity and stereoselectivity for the specific fluorinated substrate can be challenging. Enzyme stability under industrial process conditions is also a critical factor.

Catalyst Cost and Recycling: While highly effective, many transition metal catalysts for asymmetric hydrogenation are based on precious metals, making them expensive. Developing efficient methods for catalyst recovery and recycling is crucial for economic viability.

Scalability: Translating novel synthetic methods from the laboratory to an industrial scale often presents significant challenges in terms of reaction conditions, safety, and cost-effectiveness.

Expanding the Scope of Catalytic Applications

Chiral amines, including this compound, are valuable as chiral auxiliaries, ligands for asymmetric catalysts, and organocatalysts themselves. Future research is expected to explore the utility of this specific amine in a variety of catalytic transformations.

The unique electronic properties conferred by the fluorine atom can influence the efficacy and selectivity of catalysts derived from this amine. The electron-withdrawing nature of fluorine can modulate the pKa of the amine and the Lewis basicity of derived ligands, potentially leading to novel catalytic activities.

Potential Catalytic Applications:

| Catalytic Application | Potential Role of this compound |

| Asymmetric Synthesis | As a chiral ligand for transition metals in reactions like hydrogenation, C-H activation, and cross-coupling. |

| Organocatalysis | As a precursor to chiral Brønsted acids, phase-transfer catalysts, or iminium/enamine catalysts. |

| Resolution of Racemates | As a chiral resolving agent for the separation of enantiomers of other chiral compounds. |

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. Advanced in situ spectroscopic techniques can provide real-time insights into the transient intermediates and transition states involved in the synthesis and application of this compound.

Spectroscopic Techniques and Their Potential Applications:

In Situ NMR Spectroscopy: Can be used to monitor the progress of a reaction, identify intermediates, and determine reaction kinetics in real-time. This would be particularly valuable for studying the mechanism of asymmetric hydrogenation or biocatalytic transamination.

In Situ IR and Raman Spectroscopy: These techniques can provide information about the vibrational modes of molecules and can be used to track changes in bonding during a reaction. For instance, monitoring the C=N stretch of an imine intermediate during its reduction would offer mechanistic insights. nih.gov

Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry can be employed to detect and identify low-concentration intermediates and byproducts, providing a more complete picture of the reaction pathway.

Challenges:

Sensitivity and Resolution: Detecting and characterizing short-lived or low-concentration intermediates can be challenging and may require specialized equipment and experimental setups.

Data Interpretation: The interpretation of complex in situ spectroscopic data often requires sophisticated data analysis techniques and can be aided by computational modeling.

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-4-methylphenyl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Reductive Amination : Starting with 3-fluoro-4-methylbenzaldehyde, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride in the presence of ammonium acetate yields the amine. Solvent choice (e.g., dichloromethane or methanol) and temperature (0–25°C) critically affect reaction efficiency .

- Multi-Step Functionalization : Alternative routes may include nitration of a toluene derivative, followed by fluorination (using KF or Selectfluor®) and amination via catalytic hydrogenation (H₂/Pd-C) .

- Yield Optimization : Impurities such as unreacted aldehyde or byproducts (e.g., secondary amines) are minimized by controlling stoichiometry (1:1.2 aldehyde:amine source) and reaction time (12–24 hrs) .

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification :

- Characterization :

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjust solvent systems for biological assays to avoid precipitation.

- pKa : The amine group has a pKa ~9.5, necessitating buffered conditions (pH 7–8) for stability in aqueous media .

- LogP : Predicted logP ~2.1 (via ChemDraw) indicates moderate lipophilicity, influencing membrane permeability in cellular studies .

Advanced Research Questions

Q. How do substituent positions (fluoro/methyl) impact biological activity and receptor binding?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Fluorine at C3 : Enhances metabolic stability and electron-withdrawing effects, altering binding affinity to serotonin/dopamine receptors .

- Methyl at C4 : Increases steric bulk, potentially reducing off-target interactions. Compare with analogs like 1-(4-fluoro-3-methylphenyl)ethan-1-amine to isolate positional effects .

- Experimental Design : Use competitive binding assays (e.g., radioligand displacement) against 5-HT₂A or DAT receptors, with IC₅₀ comparisons .

Q. What computational strategies predict enantiomer-specific interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina with crystal structures of target proteins (e.g., monoamine transporters). The (R)-enantiomer may show higher affinity due to spatial alignment with hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Focus on hydrogen bonding (amine with Asp/Glu residues) and π-π stacking (aryl ring with Phe/Tyr) .

Q. How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

- Data Triangulation :

- Assay Variability : Replicate studies using standardized protocols (e.g., CEREP Panels for receptor profiling).

- Metabolite Interference : Perform LC-MS/MS to rule out artifacts from amine oxidation or fluorophenyl ring hydroxylation .

- Case Study : Discrepancies in IC₅₀ values for MAO-B inhibition (~10 μM vs. 50 μM) may arise from enzyme source (recombinant vs. tissue-derived) or substrate concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.